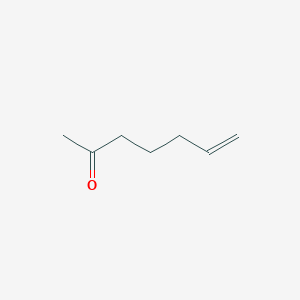

6-Hepten-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hept-6-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h3H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVHJHWEVLXYCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450315 | |

| Record name | 6-hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21889-88-3 | |

| Record name | 6-hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Hepten-2-one: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties and structural information of 6-hepten-2-one, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines general experimental protocols, and includes a structural diagram.

Core Chemical Properties and Structure

This compound, also known as allylacetone, is an unsaturated ketone with a terminal double bond. Its chemical characteristics are summarized below.

Structural Identifiers

-

IUPAC Name: hept-6-en-2-one[1]

-

Molecular Formula: C₇H₁₂O[1]

-

SMILES: C=CCCC(=O)C[1]

-

InChI Key: JJVHJHWEVLXYCJ-UHFFFAOYSA-N[1]

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 112.17 g/mol | [1] |

| Boiling Point | 165.13 °C (estimated) | [2] |

| Density | 0.8673 g/cm³ | [2] |

| Melting Point | Not available | |

| Solubility | Insoluble in water; soluble in alcohol and ether. | [3] |

Chemical Structure

The two-dimensional chemical structure of this compound is depicted in the following diagram.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, the following sections provide generalized methodologies for the synthesis, purification, and analysis of similar unsaturated ketones, which can be adapted by qualified researchers.

Synthesis: Acetoacetic Ester Synthesis (General Protocol for Allylacetone)

A common method for the synthesis of allylacetone (this compound) is the acetoacetic ester synthesis. This involves the alkylation of an acetoacetic ester with an allyl halide, followed by hydrolysis and decarboxylation.

Materials:

-

Ethyl acetoacetate (B1235776)

-

Sodium ethoxide

-

Allyl bromide

-

Sodium hydroxide (B78521) solution

-

Diethyl ether

-

Sulfuric acid (dilute)

-

Anhydrous magnesium sulfate

Procedure:

-

Alkylation: Sodium ethoxide is dissolved in absolute ethanol (B145695) in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Ethyl acetoacetate is added dropwise to form the enolate. Allyl bromide is then added, and the mixture is refluxed until the reaction is complete (monitored by TLC).

-

Hydrolysis and Decarboxylation: The reaction mixture is cooled, and a solution of sodium hydroxide is added. The mixture is refluxed to hydrolyze the ester and promote decarboxylation.

-

Workup: After cooling, the reaction mixture is acidified with dilute sulfuric acid. The product is then extracted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

Purification: Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure.

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Vacuum source and manometer

-

Heating mantle

Procedure:

-

The crude product is placed in the distillation flask with boiling chips.

-

The apparatus is assembled for vacuum distillation.

-

The pressure is reduced to the desired level.

-

The flask is heated gently, and the fraction corresponding to the boiling point of this compound at the given pressure is collected.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of volatile ketones like this compound.

Instrumentation:

-

Gas chromatograph with a mass spectrometer detector.

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz).

Sample Preparation:

-

A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Expected ¹H NMR Spectral Features:

-

Signals in the olefinic region (around 5.0-6.0 ppm) corresponding to the vinyl protons.

-

A singlet around 2.1 ppm for the methyl protons adjacent to the carbonyl group.

-

Multiplets for the methylene (B1212753) protons in the aliphatic chain.

Expected ¹³C NMR Spectral Features:

-

A signal for the carbonyl carbon around 208 ppm.

-

Signals for the alkene carbons between 115 and 138 ppm.

-

Signals for the aliphatic carbons at higher field.

Signaling Pathways

Currently, there is no available scientific literature that describes the involvement of this compound in any specific biological signaling pathways. Its primary applications are in chemical synthesis and as a flavoring agent.

References

The Ubiquitous Presence of 6-Methyl-5-hepten-2-one in the Plant Kingdom: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-5-hepten-2-one (B42903), also widely known by its trivial name sulcatone, is a naturally occurring aliphatic ketone that contributes significantly to the aromatic profiles of a diverse array of plant species. This volatile organic compound (VOC) is a key component in the essential oils of various herbs, fruits, and flowers, imparting characteristic fruity, citrus-like, and sometimes green or fatty notes. Beyond its role in plant fragrance, 6-methyl-5-hepten-2-one is gaining attention for its potential biological activities and as a precursor in the synthesis of valuable aroma chemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the natural occurrence of 6-methyl-5-hepten-2-one in plants, detailing its biosynthesis, methods for its extraction and quantification, and a summary of its reported concentrations in various plant matrices.

Natural Occurrence and Quantitative Data

6-Methyl-5-hepten-2-one has been identified in a wide range of plant families. It is a notable constituent of the essential oils of grasses in the Cymbopogon genus, such as lemongrass and citronella, and is also found in the leaves of Pelargonium graveolens (rose geranium). Furthermore, it is recognized as a significant flavor volatile in numerous fruits, including tomatoes, apricots, apples, and nectarines.[1][2] The concentration of this compound can vary significantly depending on the plant species, cultivar, tissue type, developmental stage, and environmental conditions.

Below are tables summarizing the quantitative data on the occurrence of 6-methyl-5-hepten-2-one in various plants.

Table 1: Concentration of 6-Methyl-5-hepten-2-one in select Cymbopogon Species

| Plant Species | Plant Part | Concentration (% of Essential Oil) | Reference |

| Cymbopogon flexuosus | Leaves | Not specified, but present | [3] |

| Cymbopogon winterianus | Leaves | 0.56 ± 0.05 | [4] |

| Cymbopogon citratus | Leaves | 0.43 ± 0.03 | [4] |

| Cymbopogon martini | Root Stalk and Shoot | 0.8 | [5] |

| Cymbopogon martini | Leaves | 0.2 | [5] |

| Cymbopogon martini | Root Hair and Stalk | 0.1 | [5] |

Table 2: Concentration of 6-Methyl-5-hepten-2-one in Pelargonium graveolens

| Plant Part | Drying Method | Concentration (% of Essential Oil) | Reference |

| Leaves | Fresh | 0.12 ± 0.01 | [6] |

| Leaves | Oven-dried at 30 °C | 0.14 ± 0.01 | [6] |

Table 3: Presence of 6-Methyl-5-hepten-2-one in Various Tomato Cultivars

| Tomato Cultivar | Presence | Reference |

| Duke | Detected | |

| Sunny | Detected | |

| Solar Set | Detected (Highest levels among tested) | |

| Bonita | Detected | |

| Olympic | Detected (Lowest levels among tested) | |

| IFAS 7209 | Detected | |

| Micro-Tom | Present, derived from lycopene (B16060) | [7] |

Biosynthesis of 6-Methyl-5-hepten-2-one

6-Methyl-5-hepten-2-one is not synthesized de novo through the classical terpenoid pathways but is rather a degradation product of carotenoids, specifically lycopene.[7] The key enzymes responsible for this transformation are a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[8][9]

The Role of Carotenoid Cleavage Dioxygenase 1 (CCD1)

Research has demonstrated that CCD1 is the primary enzyme responsible for the cleavage of lycopene to produce 6-methyl-5-hepten-2-one.[10] This enzyme exhibits a degree of promiscuity, capable of cleaving various carotenoid substrates at different positions. In the case of lycopene, CCD1 catalyzes the oxidative cleavage at the 5,6 (or 5',6') double bond.[8][9][10] This reaction is crucial for the generation of several important flavor and aroma compounds in fruits and flowers.[5][11][12]

The general mechanism involves the incorporation of molecular oxygen into the carotenoid substrate, leading to the scission of the polyene chain. The active site of CCD enzymes contains a mononuclear iron center coordinated by four conserved histidine residues, which is essential for catalysis.[13]

Below is a diagram illustrating the biosynthetic pathway from lycopene to 6-methyl-5-hepten-2-one.

Experimental Protocols

The analysis of 6-methyl-5-hepten-2-one in plant matrices typically involves the extraction of this volatile compound followed by its separation and identification, most commonly using gas chromatography-mass spectrometry (GC-MS). Two prevalent extraction techniques are Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE).

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

HS-SPME is a solvent-free, sensitive, and relatively simple technique for the extraction of volatile and semi-volatile compounds from various matrices.[14][15]

Materials:

-

Solid-phase microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (e.g., 20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa

-

Heating block or water bath

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Protocol:

-

Sample Preparation: Accurately weigh a known amount of the fresh or appropriately prepared plant material (e.g., 1-5 g of homogenized tissue) into a headspace vial. For quantitative analysis, an internal standard can be added. To enhance the release of volatiles, the addition of a saturated salt solution (e.g., NaCl) can be employed.[16]

-

Incubation and Extraction: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-80 °C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.[17]

-

Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 20-60 minutes) at the same temperature.[14]

-

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot injection port of the GC-MS system for thermal desorption of the analytes (e.g., at 250 °C for 3-5 minutes).[14]

-

The separated compounds are then detected and identified by the mass spectrometer. Quantification is typically performed by comparing the peak area of the analyte to that of a known concentration of a standard.

Liquid-Liquid Extraction (LLE) Coupled with GC-MS

LLE is a classical extraction method that separates compounds based on their differential solubilities in two immiscible liquid phases.[18]

Materials:

-

Homogenizer

-

Centrifuge

-

Separatory funnel or centrifuge tubes

-

Organic solvent (e.g., dichloromethane, diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator or nitrogen stream evaporator

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Protocol:

-

Sample Homogenization: Homogenize a known amount of the plant tissue with a suitable buffer or water.

-

Extraction: Add a specific volume of an immiscible organic solvent to the homogenate. For fruit juices, a 10 mL sample can be vigorously shaken with 1.5 mL of dichloromethane.[18]

-

Phase Separation: Vigorously mix the two phases to facilitate the transfer of the analyte into the organic layer. Separate the phases by centrifugation or by using a separatory funnel.

-

Drying and Concentration: Collect the organic phase and dry it over an anhydrous drying agent. Concentrate the extract to a small volume under a gentle stream of nitrogen or using a rotary evaporator.

-

GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS system for analysis. Identification and quantification are performed as described for the HS-SPME method.

Conclusion

6-Methyl-5-hepten-2-one is a widely distributed volatile compound in the plant kingdom, playing a significant role in the aroma and flavor of many species. Its biosynthesis via the enzymatic cleavage of lycopene by CCD1 highlights a key pathway for the generation of important apocarotenoid volatiles. The analytical methods detailed in this guide provide robust and sensitive means for the extraction and quantification of this compound from complex plant matrices. Further research into the quantitative distribution of 6-methyl-5-hepten-2-one across a broader range of plants, along with a deeper understanding of the regulatory mechanisms of its biosynthesis, will continue to be of great interest to researchers in the fields of plant science, food chemistry, and drug development.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. Page loading... [guidechem.com]

- 3. stackoverflow.com [stackoverflow.com]

- 4. pnas.org [pnas.org]

- 5. Frontiers | The Genes of CYP, ZEP, and CCD1/4 Play an Important Role in Controlling Carotenoid and Aroma Volatile Apocarotenoid Accumulation of Apricot Fruit [frontiersin.org]

- 6. 5-Hepten-2-ol, 6-methyl- [webbook.nist.gov]

- 7. Circadian Regulation of the PhCCD1 Carotenoid Cleavage Dioxygenase Controls Emission of β-Ionone, a Fragrance Volatile of Petunia Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Identification of the carotenoid cleavage dioxygenase genes and functional analysis reveal DoCCD1 is potentially involved in beta-ionone formation in Dendrobium officinale [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. The carotenoid cleavage dioxygenase 1 enzyme has broad substrate specificity, cleaving multiple carotenoids at two different bond positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of the carotenoid cleavage dioxygenase genes and functional analysis reveal DoCCD1 is potentially involved in beta-ionone formation in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. maxapress.com [maxapress.com]

- 14. Optimized Method to Analyze Rose Plant Volatile Organic Compounds by HS-SPME-GC-FID/MSD [scirp.org]

- 15. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.aip.org [pubs.aip.org]

Spectroscopic Profile of 6-Hepten-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-hepten-2-one, a valuable intermediate in organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] | Assignment |

| Data not available | - | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| Data not available | C1 (CH₃) |

| Data not available | C2 (C=O) |

| Data not available | C3 (CH₂) |

| Data not available | C4 (CH₂) |

| Data not available | C5 (CH₂) |

| Data not available | C6 (=CH) |

| Data not available | C7 (=CH₂) |

Note: While 13C NMR spectra for this compound are available in databases like SpectraBase, a detailed peak list with assignments is not provided in the accessible search results.[1][2]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3080 | =C-H Stretch |

| ~2930 | C-H Stretch (sp³) |

| ~1715 | C=O Stretch (Ketone) |

| ~1640 | C=C Stretch (Alkene) |

Note: The listed values are characteristic absorption frequencies for the functional groups present in this compound and are based on typical ranges for such groups.

Table 4: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 112 | [M]⁺ (Molecular Ion) |

| 97 | [M - CH₃]⁺ |

| 71 | [M - C₃H₅]⁺ |

| 58 | [CH₃C(OH)=CH₂]⁺ (McLafferty rearrangement) |

| 43 | [CH₃CO]⁺ (Base Peak) |

Note: The fragmentation pattern is predicted based on the structure of this compound and common fragmentation pathways for ketones. The molecular ion has a molecular weight of 112.17 g/mol .[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

2. Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a Fourier transform NMR spectrometer, for instance, a 400 MHz instrument.

-

For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 16-32) are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. The spectral width is typically set from 0 to 220 ppm. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Alternatively, a dilute solution (approx. 1-5%) in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and analyzed in a liquid cell.

2. Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the salt plates (or the solvent-filled cell) is acquired first and automatically subtracted from the sample spectrum.

-

The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1-10 µg/mL.

2. GC Conditions:

-

Injector: Split/splitless injector, with an injection volume of 1 µL.

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes.

3. MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-300.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Genesis of a Ketone: A Technical Guide to the Discovery and Historical Background of 6-Hepten-2-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical background of 6-hepten-2-one, a pivotal molecule in the landscape of organic chemistry. While often overshadowed by its more industrially prominent derivative, 6-methyl-5-hepten-2-one (B42903), the story of this compound is intrinsically linked to the development of fundamental synthetic methodologies. This document will delve into the foundational discoveries that enabled the synthesis of these unsaturated ketones, present detailed experimental protocols from historical literature, and offer a comparative analysis of their synthesis routes.

A Historical Prelude: The Rise of Unsaturated Ketones

The late 19th and early 20th centuries were a period of profound advancement in organic chemistry. The elucidation of molecular structures and the development of new synthetic reactions paved the way for the creation of a vast array of organic compounds. Among these, unsaturated ketones emerged as a class of significant interest due to their versatile reactivity and presence in natural products. The conjugated system of a double bond and a carbonyl group in α,β-unsaturated ketones, and the unique reactivity of γ,δ-unsaturated ketones, made them valuable building blocks for more complex molecules.

The historical context of the discovery of this compound and its methylated counterpart is rooted in the groundbreaking work on sigmatropic rearrangements, particularly the Claisen and Carroll rearrangements. These reactions provided elegant and efficient methods for the formation of carbon-carbon bonds, which were crucial for the synthesis of these specific ketones.

The Foundational Pillars: Claisen and Carroll Rearrangements

The ability to synthesize γ,δ-unsaturated ketones like this compound is a direct consequence of the discovery of key named reactions in organic chemistry.

The Claisen Rearrangement: A Paradigm Shift in C-C Bond Formation

In 1912, the German chemist Rainer Ludwig Claisen discovered a powerful thermal rearrangement of allyl phenyl ethers to o-allylphenols.[1] This reaction, now famously known as the Claisen rearrangement, was the first documented example of a[2][2]-sigmatropic rearrangement.[3] The fundamental transformation involves the concerted movement of six electrons in a cyclic transition state, leading to the formation of a new carbon-carbon bond.[3][4]

The initial discovery was with aromatic substrates, but the rearrangement was later found to be applicable to aliphatic allyl vinyl ethers, which rearrange upon heating to form γ,δ-unsaturated carbonyl compounds.[4] This aliphatic Claisen rearrangement became a cornerstone for the synthesis of molecules with the structural motif present in this compound.

The Carroll Rearrangement: A Decarboxylative Adaptation

Building upon the principles of the Claisen rearrangement, M. F. Carroll reported in 1940 a modification that further expanded the synthetic utility of these reactions.[5][6] The Carroll rearrangement involves the transformation of a β-keto allyl ester into a γ,δ-allylketone.[6] This reaction is effectively a decarboxylative allylation.[6] The reaction proceeds through the enol form of the β-keto ester, which then undergoes a Claisen-type rearrangement, followed by decarboxylation to yield the final ketone product.[6] This method proved to be particularly useful for the synthesis of ketones like this compound and its derivatives.

This compound (Allylacetone): The Parent Compound

The simplest of this family, this compound, also known as allylacetone, is a γ,δ-unsaturated ketone. While its discovery is not as well-documented as that of its methylated analog, its synthesis is a classic example of the application of the principles of the Claisen and Carroll rearrangements.

Historical Synthesis of this compound

An early and illustrative method for the synthesis of this compound involves the alkylation of a β-keto ester, such as ethyl acetoacetate (B1235776), with an allyl halide, followed by hydrolysis and decarboxylation. This general approach predates the formal description of the Carroll rearrangement but follows a similar chemical logic.

This protocol is a generalized representation based on early twentieth-century laboratory practices for ketone synthesis.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Allyl bromide

-

Ethanol (B145695) (absolute)

-

Dilute sulfuric acid

-

Sodium chloride solution (saturated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol in a flask equipped with a reflux condenser.

-

To this solution, ethyl acetoacetate is added dropwise with stirring.

-

Allyl bromide is then added slowly to the reaction mixture, and the solution is refluxed for several hours until the reaction is complete (indicated by the precipitation of sodium bromide).

-

The excess ethanol is removed by distillation.

-

The residue is treated with dilute sulfuric acid and heated to effect hydrolysis and decarboxylation.

-

The resulting mixture is cooled and extracted with diethyl ether.

-

The ethereal extract is washed with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the ether is removed by distillation.

-

The crude this compound is then purified by fractional distillation.

Table 1: Representative Quantitative Data for this compound Synthesis

| Parameter | Value |

| Starting Material | Ethyl acetoacetate |

| Reagents | Sodium ethoxide, Allyl bromide |

| Reaction Type | Acetoacetic ester synthesis |

| Typical Yield | 60-70% |

| Boiling Point | 149-151 °C |

6-Methyl-5-hepten-2-one: The Industrially Significant Derivative

6-Methyl-5-hepten-2-one, often referred to as methylheptenone, is a commercially important compound used as an intermediate in the synthesis of various fragrances, vitamins (such as Vitamin A and E), and other fine chemicals.[2][7] Its discovery and the development of its large-scale synthesis are closely tied to the growth of the chemical industry in the 20th century.

Early Industrial Synthesis of 6-Methyl-5-hepten-2-one

Several industrial methods for the synthesis of 6-methyl-5-hepten-2-one have been developed, with early contributions from companies like BASF.[2] These methods often start from readily available petrochemical feedstocks.

This classic industrial route is a prime example of the application of the Carroll rearrangement.[2]

Reaction Steps:

-

Ethynylation of Acetone (B3395972): Acetone reacts with acetylene (B1199291) in the presence of a base to form 2-methyl-3-butyn-2-ol.

-

Partial Hydrogenation: The resulting alkynol is partially hydrogenated using a Lindlar catalyst to yield 2-methyl-3-buten-2-ol.

-

Esterification: The tertiary alcohol is then reacted with diketene (B1670635) or ethyl acetoacetate to form the corresponding acetoacetate ester.

-

Carroll Rearrangement: The acetoacetate ester is heated, undergoing a Carroll rearrangement to produce 6-methyl-5-hepten-2-one.[2]

This method, also developed by companies like BASF, provides an alternative route from different starting materials.[2]

Reaction Steps:

-

Prins-type Reaction: Isobutylene, formaldehyde, and acetone react under high temperature and pressure to form 2,2,6-trimethyl-m-dioxan-4-ol.

-

Dehydration and Rearrangement: This intermediate is then subjected to catalytic dehydration and rearrangement to yield 6-methyl-5-hepten-2-one.

Another commercially viable route utilizes isoprene (B109036) as the starting material.

Reaction Steps:

-

Hydrochlorination: Isoprene reacts with hydrogen chloride to form a mixture of prenyl chloride and isopentenyl chloride.

-

Alkylation of Acetone: The prenyl chloride is then used to alkylate acetone in the presence of a base to produce 6-methyl-5-hepten-2-one.

Table 2: Comparison of Industrial Synthesis Methods for 6-Methyl-5-hepten-2-one

| Method | Starting Materials | Key Reaction | Typical Yield |

| Acetylene-Acetone | Acetone, Acetylene | Carroll Rearrangement | Moderate to Good |

| Isobutylene-Formaldehyde | Isobutylene, Formaldehyde, Acetone | Prins-type reaction, Rearrangement | Good |

| Isoprene | Isoprene, HCl, Acetone | Alkylation | Good |

Conclusion

The discovery and synthesis of this compound and its methylated derivative, 6-methyl-5-hepten-2-one, are deeply intertwined with the development of fundamental principles in organic chemistry. The elucidation of powerful synthetic tools like the Claisen and Carroll rearrangements provided the intellectual framework for the creation of these molecules. While this compound remains a textbook example of γ,δ-unsaturated ketone synthesis, its methylated analog has achieved significant industrial importance, highlighting the journey of a chemical curiosity to a valuable industrial intermediate. The historical pathways to these compounds not only offer a glimpse into the evolution of synthetic chemistry but also continue to inform the development of novel and more efficient synthetic routes for a wide range of valuable molecules.

References

- 1. Rainer Ludwig Claisen - Wikipedia [en.wikipedia.org]

- 2. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]

- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Carroll Rearrangement [drugfuture.com]

- 6. Carroll rearrangement - Wikipedia [en.wikipedia.org]

- 7. US6417406B1 - Process for the production of 6-methyl heptanone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Stability of 6-Hepten-2-one and its Commercially Significant Analogue, 6-Methyl-5-hepten-2-one

Introduction

This technical guide provides a comprehensive overview of the physical and chemical stability of 6-hepten-2-one and its more commercially prevalent and extensively studied analogue, 6-methyl-5-hepten-2-one (B42903). Due to the limited availability of detailed stability data for this compound, this document will primarily focus on 6-methyl-5-hepten-2-one, a key intermediate in the synthesis of various terpenoids, flavors, and fragrances.[1][2][3] The information presented herein is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a thorough understanding of the stability profiles of these unsaturated ketones.

6-Methyl-5-hepten-2-one: A Detailed Stability Profile

6-Methyl-5-hepten-2-one, also known as sulcatone, is a colorless to light yellow liquid with a characteristic fruity, citrus-like odor.[1][4] It is a naturally occurring compound found in various plants and is also synthesized on a large scale for industrial applications.[5]

Physical Properties

The physical properties of 6-methyl-5-hepten-2-one are well-documented and are summarized in the table below. These properties are crucial for its handling, storage, and use in various applications.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [4] |

| Molecular Weight | 126.20 g/mol | [4] |

| Boiling Point | 173.5 °C at 760 mmHg | [4] |

| 73 °C at 18 mmHg | [2] | |

| Melting Point | -67.1 °C | [4] |

| Density | 0.855 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.439 | [2] |

| Solubility | Insoluble in water; soluble in alcohol and ether.[1][2] | |

| Vapor Density | 4.35 (Air = 1) | |

| Flash Point | 57 °C (135 °F) |

Chemical Stability and Reactivity

General Stability: 6-Methyl-5-hepten-2-one is considered stable under recommended storage conditions.[5] However, as an unsaturated ketone, it possesses two reactive functional groups: a carbon-carbon double bond and a carbonyl group, which dictate its chemical reactivity and potential degradation pathways.

Incompatibilities: It is incompatible with strong oxidizing agents, strong reducing agents, and strong bases. Contact with these substances should be avoided to prevent vigorous reactions.

Thermal Stability: Thermal decomposition is reported to occur at temperatures above 170 °C.[5] Proper temperature control during storage and processing is essential to prevent degradation.

Photochemical Stability: As a β,γ-unsaturated ketone, 6-methyl-5-hepten-2-one can be susceptible to photochemical reactions.[6][7] Exposure to ultraviolet (UV) light can induce rearrangements, such as the oxa-di-π-methane rearrangement, a characteristic reaction of such compounds leading to the formation of cyclopropyl (B3062369) ketones.[7]

Hydrolytic Stability: Due to its chemical structure, which lacks readily hydrolyzable groups like esters or amides, 6-methyl-5-hepten-2-one is expected to be stable against hydrolysis under neutral pH conditions.[5]

Storage and Handling: For safe storage, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place.[5] It is a flammable liquid and should be kept away from sources of ignition.[5]

Experimental Protocols

Detailed experimental protocols for the stability testing of 6-methyl-5-hepten-2-one are not extensively published in the public domain. However, standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are widely used in the chemical industry to assess the stability of chemical substances.

Hydrolytic Stability Testing (Adapted from OECD Guideline 111): This test is designed to determine the rate of hydrolysis of a substance as a function of pH.

-

Preliminary Test: A solution of 6-methyl-5-hepten-2-one is prepared in sterile, aqueous buffer solutions at pH 4, 7, and 9. The solutions are incubated at 50 °C for 5 days in the dark.[8][9] If less than 10% degradation is observed, the substance is considered hydrolytically stable.[8]

-

Kinetic Study (if necessary): If significant degradation occurs in the preliminary test, a more detailed study is conducted at the pH values where instability was observed. The test is performed at various temperatures to determine the hydrolysis rate constant and half-life.

-

Analysis: The concentration of the test substance and any major hydrolysis products (representing >10% of the initial concentration) are monitored at appropriate time intervals using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[8]

Photochemical Stability Testing (General Protocol): This protocol outlines a general procedure for assessing the degradation of a substance under simulated sunlight.

-

Sample Preparation: A solution of 6-methyl-5-hepten-2-one is prepared in a photochemically inert solvent (e.g., acetonitrile (B52724) or water).

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) in a controlled environment chamber. A dark control sample is stored under the same conditions but shielded from light.

-

Monitoring: The concentration of the parent compound is monitored over time using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector).

-

Data Analysis: The quantum yield and photolytic half-life are calculated from the degradation kinetics.

Synthesis Pathway

One of the common industrial syntheses of 6-methyl-5-hepten-2-one involves the Carroll rearrangement of the acetoacetic ester of 2-methyl-3-buten-2-ol. This process is a reliable method for producing this important chemical intermediate.

Caption: Synthesis of 6-Methyl-5-hepten-2-one via Carroll Rearrangement.

Potential Photochemical Degradation Pathway

The oxa-di-π-methane rearrangement is a plausible photochemical degradation pathway for 6-methyl-5-hepten-2-one, given its β,γ-unsaturated ketone structure. This reaction typically proceeds through a triplet excited state.

Caption: A potential photochemical degradation pathway for 6-methyl-5-hepten-2-one.

This compound: A Brief Overview

This compound is a structural analogue of 6-methyl-5-hepten-2-one, lacking the methyl group at the 6-position. It is a less common compound, and as a result, there is a scarcity of detailed experimental data regarding its physical and chemical stability.

Physical Properties

The available physical properties for this compound are primarily based on computational estimations and catalog data.

| Property | Value (estimated) | Reference |

| Molecular Formula | C₇H₁₂O | [10] |

| Molecular Weight | 112.17 g/mol | [10] |

| Boiling Point | 165.13 °C | [11] |

| Density | 0.8673 g/cm³ | [11] |

| Refractive Index | 1.4350 | [11] |

Chemical Stability and Reactivity

While specific stability data is lacking, the chemical reactivity of this compound can be inferred from its structure. As an unsaturated ketone, it would be expected to undergo reactions typical of the carbonyl group and the terminal double bond. It is likely to be incompatible with strong oxidizing and reducing agents. Its stability towards heat, light, and hydrolysis would require experimental verification using the standardized protocols described above.

This technical guide has provided a detailed examination of the physical and chemical stability of 6-methyl-5-hepten-2-one, a compound of significant industrial importance. Its physical properties are well-characterized, and its chemical stability is understood in the context of its functional groups. While specific, publicly available stability studies are limited, standardized experimental protocols exist for a thorough evaluation. For the less common this compound, a comprehensive stability profile remains to be established through experimental investigation. The information and methodologies presented here serve as a valuable resource for scientists and researchers working with these unsaturated ketones.

References

- 1. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]

- 2. 6-Methyl-5-hepten-2-one | 110-93-0 [chemicalbook.com]

- 3. 6-Methyl-5-hepten-2-one CAS#: 110-93-0 [chemicalbook.com]

- 4. Sulcatone - Wikipedia [en.wikipedia.org]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. researchgate.net [researchgate.net]

- 7. carbonyl compounds - Photochemistry of beta, gamma-unsaturated ketones - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. jrfglobal.com [jrfglobal.com]

- 9. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 10. This compound | C7H12O | CID 10975443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound|lookchem [lookchem.com]

Toxicological Profile of 6-Hepten-2-one: Data Availability

A comprehensive toxicological profile for 6-Hepten-2-one (CAS No. 21889-88-3) cannot be generated at this time due to a significant lack of available scientific literature and data.

Extensive searches for toxicological information, including acute toxicity, genotoxicity, carcinogenicity, and reproductive or developmental effects specific to this compound, did not yield sufficient data to construct an in-depth technical guide as requested. The available information is largely limited to basic chemical and physical properties.

However, a closely related and structurally similar compound, 6-Methyl-5-hepten-2-one (CAS No. 110-93-0), is extensively studied and has a wealth of available toxicological data. It is possible that this well-documented compound is the intended subject of your inquiry.

We can provide a comprehensive technical whitepaper on the toxicological profile of 6-Methyl-5-hepten-2-one , which would include:

-

Detailed summaries of quantitative data (e.g., LD50, NOAEL) presented in structured tables.

-

Thorough descriptions of experimental protocols for key toxicological studies.

-

Custom-generated diagrams using Graphviz to illustrate experimental workflows and relevant biological pathways.

Please confirm if you would like to proceed with a detailed toxicological profile of 6-Methyl-5-hepten-2-one .

Unraveling the Microbial Degradation of 6-Hepten-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of volatile organic compounds (VOCs) is a critical area of research, with significant implications for environmental science and drug development, where metabolic stability is a key consideration. 6-Hepten-2-one, an unsaturated aliphatic ketone, is a compound of interest due to its presence in various natural and industrial contexts. Understanding its biodegradation pathways is essential for assessing its environmental persistence and for potential applications in bioremediation. This technical guide provides an in-depth overview of the putative microbial degradation pathways of this compound, supported by analogous pathways for structurally similar molecules. It further details the experimental protocols required to elucidate and quantify these metabolic routes.

Putative Biodegradation Pathways of this compound

While specific literature detailing the complete biodegradation pathway of this compound is not extensively available, based on established principles of microbial metabolism of alkenes, ketones, and unsaturated fatty acids, a putative pathway can be proposed. The degradation is likely to proceed through initial modifications of the functional groups—the ketone and the carbon-carbon double bond—followed by a central metabolic route such as beta-oxidation.

Two primary initial routes are hypothesized:

-

Reduction of the Ketone Followed by Beta-Oxidation: The pathway may be initiated by the reduction of the ketone group to a secondary alcohol, 6-hepten-2-ol. This reaction is typically catalyzed by an oxidoreductase . The resulting alcohol could then be phosphorylated and subsequently converted to a carboxylic acid. The unsaturated fatty acid analog would then enter the beta-oxidation pathway. Because the double bond is at an odd-numbered carbon (C6), its degradation would require the action of an enoyl-CoA isomerase to convert the cis or trans double bond into a trans-Δ²-enoyl-CoA intermediate suitable for the standard beta-oxidation spiral.

-

Hydration of the Double Bond Followed by Oxidation: Alternatively, the degradation could commence with the hydration of the C=C double bond, catalyzed by a hydratase , to form 6-hydroxyheptan-2-one. The hydroxyl group could then be oxidized to a ketone, yielding a diketone, or the existing ketone could be reduced, leading to a diol. The molecule would then be cleaved and funneled into central metabolism.

A third, less common, but possible initial step could involve the epoxidation of the double bond by a monooxygenase , forming an epoxide. This highly reactive intermediate would then be hydrolyzed by an epoxide hydrolase to a diol, which would be further metabolized.

Ultimately, all pathways are expected to converge on the production of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO₂ and H₂O, or be used for biosynthesis.

Visualizing the Metabolic Routes

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed biodegradation pathways of this compound.

An In-depth Technical Guide to 6-Methyl-5-hepten-2-one: A Volatile Organic Compound of Interest

Disclaimer: This technical guide focuses on 6-Methyl-5-hepten-2-one (B42903), a well-researched volatile organic compound. The initial query for "6-Hepten-2-one" yielded limited in-depth data, suggesting a possible reference to its more extensively studied isomer, 6-Methyl-5-hepten-2-one, which is the subject of this document.

Introduction

6-Methyl-5-hepten-2-one, also known by synonyms such as sulcatone and methyl heptenone, is a naturally occurring unsaturated ketone.[1][2] It is a significant contributor to the aroma and flavor profiles of a wide variety of plants, fruits, and essential oils, including citronella, lemongrass, and palmarosa.[1][2][3] This volatile organic compound (VOC) is not only of interest to the flavor and fragrance industries but also to researchers in chemical ecology, drug development, and analytical chemistry due to its diverse biological activities and its role as a biosynthetic intermediate.[4][5] This guide provides a comprehensive technical overview of 6-methyl-5-hepten-2-one, detailing its chemical and physical properties, natural occurrence, synthesis, analytical methods, biological activities, and toxicological profile.

Chemical and Physical Properties

6-Methyl-5-hepten-2-one is a colorless to pale yellow liquid with a characteristic strong, fatty, green, and citrus-like odor and a bittersweet, pear-like taste.[1] It is miscible with alcohols and ethers but insoluble in water.[4] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C8H14O | [5] |

| Molecular Weight | 126.20 g/mol | [2] |

| CAS Number | 110-93-0 | [2] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Odor | Strong, fatty, green, citrus-like | [1] |

| Boiling Point | 173-174 °C at 1014 hPa | |

| Melting Point | -67.1 °C | |

| Density | 0.855 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.439 | [1] |

| Water Solubility | 3.02 g/L at 25 °C | |

| Vapor Pressure | 0.99 hPa at 18.18 °C | |

| log Kow (Partition Coefficient) | 2.4 |

Natural Occurrence and Biosynthesis

6-Methyl-5-hepten-2-one is a widely distributed natural product. It is a degradation product of terpenes and is found in numerous plants, fruits, and is also produced by microorganisms like the yeast Saccharomyces cerevisiae.[1][3] Its presence is a key contributor to the characteristic aroma of many natural products.

Quantitative Data on Natural Occurrence

The concentration of 6-methyl-5-hepten-2-one can vary significantly depending on the natural source, cultivar, and environmental conditions.

| Natural Source | Concentration Range | Reference(s) |

| Apricots (Prunus armeniaca) | Present (quantitative data not specified) | |

| Apples (Malus domestica) | Present (quantitative data not specified) | |

| Nectarines (Prunus persica var. nucipersica) | Present (quantitative data not specified) | |

| Tomato (Solanum lycopersicum) | Varied content in different tissues | [6] |

| Air (Oceanic and Continental) | 20 – 400 pptv | |

| Air (Urban, Suburban, and Forest in Italy) | 0.08 – 5.44 ppbv |

Proposed Biosynthetic Pathway

The biosynthesis of 6-methyl-5-hepten-2-one is believed to be linked to the degradation of terpenes.[3] One proposed pathway involves the cleavage of Geranyl diphosphate (B83284) (GPP) to form sulcatol, which is then converted to 6-methyl-5-hepten-2-one by an isomerase.[7]

Chemical Synthesis

Several synthetic routes for 6-methyl-5-hepten-2-one have been developed, reflecting its importance as a chemical intermediate for vitamins, fragrances, and pharmaceuticals.[4][8] The primary industrial synthesis methods start from common chemical feedstocks.

Synthesis Routes:

-

From Acetylene and Acetone (B3395972): This route involves the ethynylation of acetone with acetylene, followed by partial hydrogenation and a Carroll rearrangement to yield 6-methyl-5-hepten-2-one.[4][8]

-

From Isobutylene: Isobutylene, acetone, and formaldehyde (B43269) are used to synthesize α-methylheptenone, which is then catalytically converted to 6-methyl-5-hepten-2-one.[4][8]

-

From Isoprene: Isoprene is reacted with hydrogen chloride to form isopentenyl chloride, which then undergoes a condensation reaction with acetone to produce the final product.[8]

Analytical Methodologies

The analysis of 6-methyl-5-hepten-2-one, particularly from complex natural matrices, typically involves extraction of the volatile fraction followed by chromatographic separation and detection.

Extraction from Natural Sources

A common and efficient method for the extraction of 6-methyl-5-hepten-2-one from fruit and plant matrices is Liquid-Liquid Extraction (LLE).[6] Headspace Solid-Phase Microextraction (HS-SPME) is another widely used solvent-free technique for volatile and semi-volatile compounds.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the analytical technique of choice for the separation, identification, and quantification of 6-methyl-5-hepten-2-one.[6][9]

Detailed Experimental Protocol: LLE-GC-MS Analysis in Fruit

The following is a representative protocol for the determination of 6-methyl-5-hepten-2-one in fruit samples.[6]

1. Sample Preparation (Liquid-Liquid Extraction):

- Homogenize a known weight of the fruit sample.

- Add a saturated sodium chloride solution and an internal standard.

- Extract the homogenate with a suitable organic solvent (e.g., dichloromethane) by vigorous mixing.

- Centrifuge to separate the phases.

- Collect the organic layer and dry it over anhydrous sodium sulfate.

- Concentrate the extract to a final volume for GC-MS analysis.

2. GC-MS Conditions:

- Instrumentation: Gas chromatograph coupled to a mass spectrometer.[9]

- Capillary Column: 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

- Injection Mode: Split (e.g., 50:1).[9]

- Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.[9]

- MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

- Mass Range: m/z 35-350.[9]

- Source Temperature: 230 °C.[9]

- Quadrupole Temperature: 150 °C.[9]

3. Quantification:

- Create a calibration curve using standards of 6-methyl-5-hepten-2-one with a known concentration of the internal standard.

- Quantify the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Sample [label="Fruit/Plant Sample"];

Extraction [label="Extraction\n(LLE or HS-SPME)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Analysis [label="GC-MS Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Data [label="Data Processing and Quantification"];

Result [label="Concentration of\n6-Methyl-5-hepten-2-one", shape=document, fillcolor="#FBBC05", fontcolor="#202124"];

Sample -> Extraction;

Extraction -> Analysis;

Analysis -> Data;

Data -> Result;

}

Biological Activity and Signaling Pathways

Recent research has highlighted several biological activities of 6-methyl-5-hepten-2-one beyond its sensory properties.

Cardiovascular Effects

6-Methyl-5-hepten-2-one has been shown to exhibit vasorelaxant and anti-platelet aggregation effects.[10] These effects are proposed to be mediated through the modulation of intracellular calcium levels and interaction with calmodulin.[10]

Antioxidant and Other Activities

6-Methyl-5-hepten-2-one has also been reported to possess notable antioxidant capacity.[11] Additionally, it exhibits antimicrobial properties against certain bacteria and fungi.[5] Some studies have also suggested potential pro-apoptotic and antiproliferative effects, indicating a possible role in cancer research.[11]

Summary of Biological Activities

| Biological Activity | Effect | Quantitative Data | Reference(s) |

| Cardiovascular | Vasorelaxant | EC50 = 3.8 ± 0.3 x 10⁻⁵ M (with endothelium)EC50 = 3.9 ± 0.4 x 10⁻⁵ M (without endothelium) | [10] |

| Anti-platelet aggregation | 1.5 ± 0.64% (at 10⁻⁹ M) vs. ADP-induced aggregation (43.75 ± 1.79%) | [10] | |

| Antioxidant | Notable antioxidant capacity | Specific quantitative data not provided in the search results. | [11] |

| Antimicrobial | Activity against certain bacteria and fungi | Specific MIC/MBC values not provided in the search results. | [5] |

| Anticancer | Potential pro-apoptotic and antiproliferative effects | Further research needed. | [11] |

Toxicology and Safety

6-Methyl-5-hepten-2-one is considered to have low acute toxicity. It is a flammable liquid and may cause mild skin and eye irritation.[12] It is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[12]

| Toxicological Endpoint | Species | Route | Value | Reference(s) |

| Acute Oral LD50 | Rat | Oral | 3,570 mg/kg bw | |

| Acute Dermal LD50 | Rabbit | Dermal | > 5,000 mg/kg bw | |

| Acute Inhalation LC50 | Rat | Inhalation | > 13.96 mg/L/4hrs | |

| Skin Irritation | Rabbit | Dermal | Slightly irritating (undiluted) | |

| Eye Irritation | Rabbit | Ocular | Slightly irritating (undiluted) | |

| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer | |

| Mutagenicity (Ames Test) | S. typhimurium, E. coli | In vitro | Negative |

Applications

The primary application of 6-methyl-5-hepten-2-one is in the flavor and fragrance industry due to its pleasant aroma.[5] It is also a valuable intermediate in the synthesis of other important chemicals.

-

Flavor and Fragrance: Used as an ingredient in perfumes, cosmetics, and as a flavoring agent in food and beverages.[5]

-

Chemical Synthesis: Serves as a precursor for the synthesis of other fragrance compounds like dehydrolinalool, linalool, and citral, as well as for vitamins A and E.[4]

-

Chemical Ecology: It acts as an alarm pheromone in some insect species and is an attractant for certain mosquito species.[2][13]

Conclusion

6-Methyl-5-hepten-2-one is a multifaceted volatile organic compound with significant roles in both the natural world and various industrial applications. Its well-characterized sensory properties have established its importance in the flavor and fragrance sectors. Furthermore, emerging research into its biological activities, particularly its cardiovascular effects, opens up new avenues for investigation in pharmacology and drug development. This guide has provided a comprehensive overview of the current scientific knowledge on 6-methyl-5-hepten-2-one, offering a valuable resource for researchers and professionals in related fields.

References

- 1. 6-Methyl-5-hepten-2-one | 110-93-0 [chemicalbook.com]

- 2. 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]

- 5. Buy 6-Methyl-5-hepten-2-one | 110-93-0 [smolecule.com]

- 6. Rapid Determination of 6-Methyl-5-hepten-2-one in Fruit with LLE-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. Effect of 6-methyl-5-hepten-2-one (Sulcatone) on hemostasis parameters in SHR rats: In Silico, In Vitro, and In Vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of Anticancer Potential of Ganoderma lucidum on MCF-7 Breast Cancer Cells Through Genetic Transcription of Energy Metabolism [mdpi.com]

- 12. westliberty.edu [westliberty.edu]

- 13. Sulcatone - Wikipedia [en.wikipedia.org]

Olfactory properties of 6-Hepten-2-one

An In-depth Technical Guide on the Olfactory Properties of 6-Methyl-5-hepten-2-one

A Note on Nomenclature: This guide focuses on the olfactory properties of 6-Methyl-5-hepten-2-one (CAS No. 110-93-0), also widely known by its common name, Sulcatone . While the initial query specified "6-Hepten-2-one," the vast majority of scientific and industrial literature on related olfactory properties pertains to the methylated compound, which is a significant natural and synthetic flavor and fragrance component.

Executive Summary

6-Methyl-5-hepten-2-one is a volatile organic compound with a complex and multifaceted olfactory profile, making it a subject of interest for researchers in flavor chemistry, entomology, and drug development. This technical guide provides a comprehensive overview of its olfactory and gustatory characteristics, the analytical methods used to determine these properties, and the underlying biochemical mechanisms of its perception. Quantitative data are presented in structured tables, and key experimental and biological pathways are visualized using diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Olfactory and Gustatory Profile

6-Methyl-5-hepten-2-one possesses a strong and distinctive aroma that is described with a variety of nuances. Its taste is generally characterized as bittersweet.

2.1 Olfactory Descriptors

The odor of 6-Methyl-5-hepten-2-one is complex and has been described as:

-

Primary Notes: Powerful, fatty, green, and citrus-like.[1][2]

-

Other Descriptors: Musty, vegetative, and with a hint of blue cheese.[3][5]

2.2 Gustatory Descriptors

The taste profile of 6-Methyl-5-hepten-2-one is also complex. At a concentration of 10 ppm, its taste characteristics are described as green, vegetative, musty, apple, banana, and green bean-like.[3][4] It is also generally described as having a fruity and bittersweet taste, reminiscent of pear.[4][6]

Quantitative Olfactory and Physicochemical Data

The following tables summarize the key quantitative data related to the olfactory and physical properties of 6-Methyl-5-hepten-2-one.

Table 1: Physicochemical Properties of 6-Methyl-5-hepten-2-one

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| CAS Number | 110-93-0 |

| Appearance | Colorless to light yellow liquid[3] |

| Boiling Point | 173 °C at 760 mmHg; 73 °C at 18 mmHg[1][3] |

| Melting Point | -67.1 °C[2][3] |

| Density | 0.855 g/mL at 25 °C[3] |

| Vapor Pressure | 1.121 hPa at 20 °C[3] |

| Water Solubility | 3.02 g/L at 25 °C (insoluble)[7] |

| Flash Point | 56 °C (133 °F) |

| FEMA Number | 2707[8] |

Table 2: Olfactory and Gustatory Thresholds

| Parameter | Value and Description |

| Taste Threshold | 10 ppm: At this concentration, the taste is described as green, vegetative, musty, apple, banana, and green bean-like.[3][4] |

| Odor Activity Value (OAV) | In a study on white tea, 6-Methyl-5-hepten-2-one had an OAV of 9.40 , contributing to the floral and fruity aroma profile. In green tea, its OAV was 14.20 .[9] The OAV is the ratio of a compound's concentration to its odor threshold; a value >1 indicates it contributes to the aroma. |

Experimental Protocols

The characterization of the olfactory properties of 6-Methyl-5-hepten-2-one relies on a combination of instrumental analysis and sensory evaluation.

4.1 Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation capabilities of gas chromatography with human sensory perception. As compounds elute from the GC column, they are split between a detector (like a mass spectrometer) and a sniffing port, where a trained panelist can assess the odor.

4.1.1 Sample Preparation and Extraction

For a food or environmental matrix, volatile compounds, including 6-Methyl-5-hepten-2-one, are typically extracted using methods such as liquid-liquid extraction (LLE), solid-phase microextraction (SPME), or solvent-assisted flavor evaporation (SAFE).

4.1.2 GC-MS/O Analysis Conditions (Example Protocol)

-

System: Agilent 7890B GC coupled with a 5977A MS and an olfactometry port.

-

Column: HP-5MS (30 m length, 0.25 mm I.D., 0.25 µm film thickness).

-

Injector: Splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature of 40°C, hold for 5 minutes.

-

Ramp to 120°C at 20°C/min.

-

Ramp to 280°C at 30°C/min.

-

Hold at 280°C for 10 minutes.

-

-

MS Parameters:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Olfactometry: The effluent from the GC column is split, with a portion directed to the sniffing port. Assessors record the odor descriptors and intensity at the retention time of 6-Methyl-5-hepten-2-one.

References

- 1. Buy 6-Methyl-5-hepten-2-one | 110-93-0 [smolecule.com]

- 2. 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Methyl-5-hepten-2-one | 110-93-0 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. Cas 110-93-0,6-Methyl-5-hepten-2-one | lookchem [lookchem.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. femaflavor.org [femaflavor.org]

- 9. Digital Evaluation of Aroma Intensity and Odor Characteristics of Tea with Different Types—Based on OAV-Splitting Method - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Hepten-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 6-hepten-2-one, a valuable synthetic intermediate, is achieved through the α-alkylation of acetone (B3395972) with allyl bromide. This reaction proceeds via the formation of a nucleophilic enolate from acetone, which subsequently undergoes a nucleophilic substitution (SN2) reaction with allyl bromide.[1][2] The choice of a strong, non-nucleophilic base is critical to ensure the complete and irreversible deprotonation of acetone, thereby minimizing side reactions and maximizing the yield of the desired product.[1][3] Lithium diisopropylamide (LDA) is a commonly employed strong base for this transformation due to its efficacy in generating enolates from ketones.[3][4] This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound.

Reaction Mechanism and Workflow

The synthesis of this compound from acetone and allyl bromide is a two-step process. The first step involves the deprotonation of acetone at the α-carbon by a strong base, typically LDA, to form a resonance-stabilized lithium enolate.[1] In the second step, the nucleophilic enolate attacks the electrophilic carbon of allyl bromide in an SN2 fashion, displacing the bromide ion and forming the new carbon-carbon bond, resulting in this compound.[1][2]

The overall workflow for this synthesis involves the preparation of the LDA reagent, followed by the controlled addition of acetone to form the enolate. Subsequently, allyl bromide is introduced to initiate the alkylation reaction. The reaction is then quenched, and the product is isolated and purified.

References

Application Notes and Protocols: Grignard Reaction of 6-Hepten-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This document provides detailed application notes and protocols for the Grignard reaction of 6-hepten-2-one, a valuable building block in the synthesis of various organic molecules, including potential pharmaceutical intermediates. The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, proceeds via a nucleophilic addition to the carbonyl group, yielding a tertiary alcohol. Due to the presence of a terminal double bond, this substrate allows for the synthesis of functionalized alcohols that can be further elaborated, making it a molecule of interest in drug discovery and development.

Reaction Principle

The Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to the carbonyl carbon of a ketone. The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of this compound. Subsequent acidic workup protonates the resulting alkoxide to furnish the tertiary alcohol, 2-methyl-6-hepten-2-ol. Given that this compound is an unconjugated ketone, the reaction is highly selective for 1,2-addition to the carbonyl group, with minimal risk of side reactions like conjugate addition.

Data Presentation

The following table summarizes quantitative data for a representative Grignard reaction of a structural isomer, 6-methyl-5-hepten-2-one, with a methyl Grignard reagent. These conditions are highly relevant and adaptable for the reaction of this compound.

| Parameter | Value | Reference |

| Substrate | 6-methyl-5-hepten-2-one | [1] |

| Grignard Reagent | Methylmagnesium chloride/bromide | [1] |

| Solvent | Tetrahydrofuran (B95107) (THF) | [1] |

| Reaction Temperature | 20–60 °C | [1] |

| Addition Time | 2–5 hours | [1] |

| Post-addition Reaction Time | 1 hour | [1] |

| Work-up | 10% H₂SO₄ or 20% Acetic Acid | [1] |

| Product Conversion Rate | 95–97% | [1] |

Experimental Protocols

This section provides a detailed methodology for the Grignard reaction of this compound with methylmagnesium bromide.

Materials:

-

This compound

-

Magnesium turnings

-

Methyl bromide (or methyl iodide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for initiation, optional)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute sulfuric acid (e.g., 1 M H₂SO₄)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Part 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl₂ or CaSO₄), and a dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.

-

Magnesium Activation: Place magnesium turnings in the flask. Under a gentle stream of inert gas, a single crystal of iodine can be added to activate the magnesium surface.

-

Initiation: Add a small portion of a solution of methyl bromide in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be required to start the reaction.

-

Formation of Grignard Reagent: Once the reaction has started, add the remaining methyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting gray-to-brown solution is the Grignard reagent.

Part 2: Reaction with this compound

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Addition of Ketone: Dissolve this compound in anhydrous diethyl ether or THF and place it in the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification

-

Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride or cold dilute sulfuric acid dropwise to quench the reaction and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of diethyl ether.

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, 2-methyl-6-hepten-2-ol, can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

Caption: Chemical pathway of the Grignard reaction.

Caption: Experimental workflow for the Grignard synthesis.

References

Application Notes and Protocols: The Versatile Role of 6-Hepten-2-one in Pheromone Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 6-hepten-2-one and its derivatives as key precursors in the synthesis of insect pheromones. These compounds serve as valuable building blocks for the creation of semiochemicals used in integrated pest management strategies, ecological research, and the development of novel pest control agents.

Introduction

This compound and its methylated analogs are versatile C7 and C8 synthons in organic synthesis. Their terminal double bond and ketone functionality allow for a variety of chemical transformations, making them ideal starting materials for the construction of complex, biologically active molecules, including a range of insect pheromones. This document focuses on the synthesis of three key pheromones: sulcatol, frontalin (B1251666), and 4-methyl-3-heptanol, which are crucial for the chemical communication of several significant insect species.

Pheromone Synthesis Applications

Synthesis of (±)-Sulcatol: Aggregation Pheromone of the Ambrosia Beetle

(±)-Sulcatol (6-methyl-5-hepten-2-ol) is the aggregation pheromone of the ambrosia beetle, Gnathotricus sulcatus, a pest of coniferous forests. It can be readily synthesized from its corresponding ketone, 6-methyl-5-hepten-2-one (B42903) (sulcatone), via a simple reduction reaction.

Experimental Protocol: Reduction of 6-Methyl-5-hepten-2-one to (±)-Sulcatol

This protocol details the reduction of the ketone functionality of 6-methyl-5-hepten-2-one to an alcohol using sodium borohydride (B1222165).

Materials:

-

6-Methyl-5-hepten-2-one

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Diethyl ether (Et₂O)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 6-methyl-5-hepten-2-one in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude (±)-sulcatol.

-

The crude product can be further purified by distillation or column chromatography.

Quantitative Data:

| Parameter | Value |

| Typical Molar Ratio (Ketone:NaBH₄) | 1 : 0.25 |

| Reported Yield | High |

Characterization Data for (±)-Sulcatol:

-

Appearance: Colorless oil

-

Boiling Point: 173-175 °C

-

Spectroscopic Data: Consistent with the structure of 6-methyl-5-hepten-2-ol.

Synthesis of Sulcatol from 6-Methyl-5-hepten-2-one

Caption: Reduction of 6-methyl-5-hepten-2-one to Sulcatol.

Synthesis of (±)-Frontalin: Aggregation Pheromone of Bark Beetles

(±)-Frontalin (1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane) is a key component of the aggregation pheromones of several species of bark beetles in the genus Dendroctonus, which are major pests of pine forests.[1] A common synthetic route to racemic frontalin involves the epoxidation of 6-methyl-6-hepten-2-one (B88235) followed by an acid-catalyzed intramolecular cyclization.[2]

Experimental Protocol: Synthesis of (±)-Frontalin from 6-Methyl-6-hepten-2-one

This two-step protocol describes the synthesis of racemic frontalin.